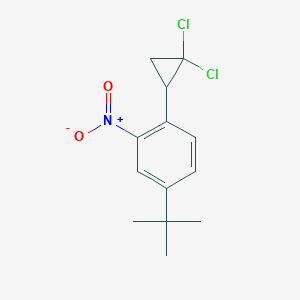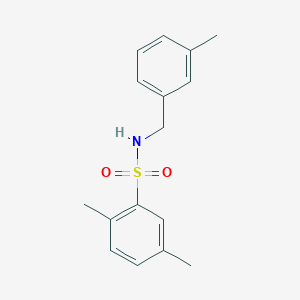
4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene
描述
4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DCPIB and has been found to have a variety of applications in the field of biochemistry and physiology. In
作用机制
The mechanism of action of DCPIB is not fully understood, but it is believed to work by blocking the VRAC channel in cells. This channel is responsible for regulating the flow of chloride ions in and out of cells, which is important for maintaining cell volume and homeostasis. By blocking this channel, DCPIB can disrupt cellular processes and potentially lead to cell death.
Biochemical and Physiological Effects:
DCPIB has been found to have a variety of biochemical and physiological effects. In addition to blocking the VRAC channel, DCPIB has been found to inhibit the activity of certain enzymes and alter the expression of certain genes. These effects have been linked to a variety of physiological processes, including cell growth and differentiation, apoptosis, and inflammation.
实验室实验的优点和局限性
One of the primary advantages of DCPIB for lab experiments is its selectivity for the VRAC channel. This allows researchers to specifically target this channel and study its effects on cellular processes. Additionally, DCPIB has been shown to be effective at low concentrations, which can reduce the risk of toxicity and unwanted side effects. However, one limitation of DCPIB is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.
未来方向
There are many potential future directions for research on DCPIB. One area of interest is in the development of new drugs that target the VRAC channel. DCPIB has shown promise in this area, and further research could lead to the development of more potent and selective VRAC inhibitors. Additionally, DCPIB has potential applications in the treatment of cancer, and further research could explore its efficacy in vivo. Finally, more research is needed to fully understand the mechanism of action of DCPIB and its effects on cellular processes.
科学研究应用
DCPIB has been found to have a variety of applications in scientific research. One of the primary uses of DCPIB is as a chloride channel blocker. This compound has been found to selectively block the volume-regulated anion channel (VRAC) in cells, which has been linked to a variety of physiological processes. DCPIB has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-tert-butyl-1-(2,2-dichlorocyclopropyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-12(2,3)8-4-5-9(10-7-13(10,14)15)11(6-8)16(17)18/h4-6,10H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNBDHXQKWEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2CC2(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)


![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)


![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)